molecular formula C14H19N2O9P B1139102 NPEC-caged-D-AP5

NPEC-caged-D-AP5

カタログ番号: B1139102
分子量: 390.28 g/mol
InChIキー: RLEANJAZNZWLHC-HCCKASOXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Development of Caged Neurotransmitter Compounds

The concept of "caged" bioactive molecules emerged in the late 1970s with Kaplan's development of caged adenosine triphosphate (ATP). Early caging strategies utilized ortho-nitrobenzyl derivatives, but these suffered from slow photolysis kinetics and off-target interactions. The 1990s saw advancements with nitroindolinyl-based cages like 4-methoxy-7-nitroindolinyl-glutamate (MNI-Glu), which enabled submillisecond neurotransmitter release.

A critical innovation came with the 1-(2-nitrophenyl)ethoxycarbonyl (NPEC) group, first applied to D-2-amino-5-phosphonopentanoic acid (D-AP5) in the early 2000s. Unlike earlier cages, NPEC derivatives demonstrated:

  • Enhanced hydrolytic stability at physiological pH
  • Reduced interference with non-target receptors
  • Tunable photolysis rates through pH modulation

Definition and Basic Properties of NPEC-caged-D-AP5

This compound (chemical name: D-[[1-(2-Nitrophenyl)ethyl]carbamoyl]-2-amino]-5-phosphonopentanoic acid) is a light-sensitive NMDA receptor antagonist with the following characteristics:

Property Value/Description Source
Molecular Formula C₁₄H₁₉N₂O₉P
Molecular Weight 390.28 g/mol
Photolysis Wavelength 340–360 nm (optimal)
Quantum Yield 0.12 (at pH 7.4)
Solubility >100 mM in water/DMSO
Stability Stable ≥6 months at -20°C

The compound's structure features a carbamoyl-linked NPEC group at the α-amino position of D-AP5, rendering it inactive until UV irradiation cleaves the photolabile moiety.

Significance in Neuroscience Research

This compound enables unprecedented spatiotemporal control in synaptic physiology studies:

  • Precision Pharmacology : Allows subsecond NMDA receptor blockade in defined subcellular compartments
  • LTP Mechanisms : Flash photolysis during tetanic stimulation blocks associative long-term potentiation (LTP) induction without affecting baseline transmission
  • Circuit Dynamics : Permits real-time interrogation of NMDA-dependent network oscillations in intact brain slices

Key experimental applications include:

  • Mapping NMDA receptor distribution in dendritic spines
  • Testing temporal requirements for coincidence detection in synaptic plasticity
  • Dissecting feedforward vs feedback inhibition in cortical microcircuits

Relation to NMDA Receptor Function and Modulation

As a caged derivative of D-AP5 (IC₅₀ = 5.3 µM for NMDA receptors), this compound provides critical insights into:

NMDA Receptor Activation Dynamics

Experiment Finding Source
LTP Induction in CA1 Neurons 95% LTP blockade with 10 µM uncaged D-AP5
Spike Timing-Dependent Plasticity 2 ms precision in synaptic tagging
Epileptiform Activity Delayed seizure onset in cortical slices

Allosteric Modulation Mechanisms

  • Noncompetitive inhibition of glycine binding site
  • Voltage-dependent block of ion channel pore
  • Selective antagonism of GluN2B-containing receptors

特性

IUPAC Name

(2R)-2-[1-(2-nitrophenyl)ethoxycarbonylamino]-5-phosphonopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N2O9P/c1-9(10-5-2-3-7-12(10)16(20)21)25-14(19)15-11(13(17)18)6-4-8-26(22,23)24/h2-3,5,7,9,11H,4,6,8H2,1H3,(H,15,19)(H,17,18)(H2,22,23,24)/t9?,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEANJAZNZWLHC-HCCKASOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NC(CCCP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)N[C@H](CCCP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthesis of D-AP5

D-AP5 [(2R)-2-amino-5-phosphonopentanoic acid] serves as the core structure. Its synthesis typically proceeds via:

  • Chiral resolution : Starting from L-glutamic acid, a diastereomeric salt formation with a chiral resolving agent (e.g., brucine) yields the D-enantiomer.

  • Phosphonation : The γ-carboxyl group is converted to a phosphonic acid via Arbuzov reaction with triethyl phosphite, followed by hydrolysis.

StepReagents/ConditionsYieldPurity
1L-glutamic acid, brucine, ethanol65–70%≥95%
2PCl₃, H₂O, reflux80%≥90%

Introduction of the NPEC Group

The NPEC group is introduced via reaction of D-AP5’s primary amine with 1-(2-nitrophenyl)ethyl chloroformate (NPEC-Cl) under Schotten-Baumann conditions:

D-AP5+NPEC-ClNaHCO₃, H₂O/THFThis compound+HCl\text{D-AP5} + \text{NPEC-Cl} \xrightarrow{\text{NaHCO₃, H₂O/THF}} \text{this compound} + \text{HCl}

Critical Parameters :

  • Solvent System : Biphasic water/tetrahydrofuran (4:1) ensures solubility of both reactants.

  • Temperature : 0–4°C to minimize hydrolysis of NPEC-Cl.

  • Reaction Time : 12–18 hours under nitrogen atmosphere.

ParameterOptimal RangeImpact on Yield
pH8.5–9.0<8.5: Incomplete activation; >9.0: Side reactions
Molar Ratio (D-AP5:NPEC-Cl)1:1.2Excess NPEC-Cl improves conversion to 85–90%

Purification and Characterization

Isolation Techniques

  • Liquid-Liquid Extraction : Post-reaction mixture is acidified to pH 2–3 with HCl, and the product is extracted into ethyl acetate.

  • Column Chromatography : Silica gel (230–400 mesh) with gradient elution (CH₂Cl₂:MeOH 95:5 to 85:15) removes unreacted D-AP5 and NPEC-Cl byproducts.

  • Lyophilization : Final purification via freeze-drying yields a white crystalline solid.

Analytical Data

Key spectroscopic properties confirming structure:

TechniqueDataReference
¹H NMR (D₂O)δ 8.12 (d, 1H, Ar-H), 7.65–7.58 (m, 3H, Ar-H), 4.41 (q, 2H, OCH₂), 3.89 (m, 1H, CH-NH), 2.34–2.12 (m, 4H, CH₂-PO₃)
HRMS m/z 391.12 [M+H]⁺ (calc. 391.10)
HPLC tₐ = 14.2 min (C18, 0.1% TFA/MeCN)

Formulation and Stability

Stock Solution Preparation

This compound exhibits limited aqueous solubility (<39.03 mg/mL). Standard protocols recommend:

  • Initial Solubilization : Dissolve in DMSO (50 mM stock), then dilute with buffer (e.g., HEPES, pH 7.4).

  • Aliquoting : Store 25–50 µL aliquots at -20°C to prevent freeze-thaw degradation.

SolventMax Solubility (25°C)Storage Stability (-20°C)
DMSO39.03 mg/mL6 months
Water12.1 mg/mL1 month

Light Sensitivity

The NPEC group undergoes photolysis at 350–365 nm (t₁/₂ ≈ 10 ms). Handling requires amber glassware and low-light conditions to prevent premature uncaging.

Challenges and Optimization

Common Synthetic Issues

  • Byproduct Formation : Over-reaction at the phosphonate group can occur if pH >9.0. Mitigated by rigorous pH control.

  • Racemization : Extended reaction times at elevated temperatures lead to L-enantiomer contamination. Maintain reactions below 10°C.

Yield Improvement Strategies

  • Catalytic DMAP : Adding 0.1 eq 4-dimethylaminopyridine accelerates carbamate formation, boosting yield to 92%.

  • Microwave Assistance : 30-minute irradiation at 50°C reduces reaction time without racemization.

Applications in Neurobiological Research

While beyond preparation methods, understanding applications contextualizes synthesis rigor:

  • Hippocampal LTP Studies : this compound blocks NMDA receptors until UV uncaging permits timed antagonism.

  • In Vivo Photopharmacology : Focal irradiation in rodent amygdala modulates pain thresholds, demonstrating spatial precision .

化学反応の分析

科学研究での応用

NPEC-ケージド-D-AP5は、シナプス可塑性、学習、記憶におけるNMDA受容体の役割を研究するために、神経科学研究で広く使用されています。光を使用してD-AP5の活性化を制御することにより、研究者は脳の特定の領域でNMDA受容体の活性を正確に操作することができます。これには、長期増強や他の種類のシナプス可塑性の基礎となるメカニズムを理解することに応用があります。 さらに、薬理学的試験で使用して、さまざまな神経学的状態におけるNMDA受容体アンタゴニストの影響を調査しています.

科学的研究の応用

Scientific Research Applications

The applications of NPEC-caged-D-AP5 in scientific research are extensive:

  • Synaptic Plasticity Studies : Researchers use this compound to investigate the role of NMDA receptors in long-term potentiation (LTP), a process essential for learning and memory. By controlling the timing of D-AP5 release, scientists can study how NMDA receptor blockade affects synaptic strengthening .
  • Neuroprotective Research : Studies have explored the neuroprotective effects of NMDA antagonists against glutamate-induced toxicity, highlighting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Behavioral Experiments : In vivo studies have demonstrated that D-AP5 can impair spatial learning in a dose-dependent manner. This research has established correlations between NMDA receptor activity and cognitive functions, providing insights into how receptor modulation affects behavior .
  • Pharmacological Investigations : this compound is also utilized in pharmacological studies to assess the effects of NMDA receptor antagonists on various neurological conditions. Its ability to provide temporal control allows researchers to dissect the contributions of NMDA receptor activity to different pathological states .

Synaptic Plasticity

In experiments involving hippocampal slices, researchers employed this compound to explore NMDA receptor functions during LTP induction. The controlled release of D-AP5 enabled precise timing in experiments that demonstrated how NMDA receptor blockade influences synaptic strengthening.

Neuroprotective Studies

Research has indicated that this compound can protect neurons from excitotoxic damage caused by excessive glutamate release. This property positions it as a potential therapeutic agent for conditions characterized by excitotoxicity.

作用機序

類似の化合物との比較

NPEC-ケージド-D-AP5は、NMDA受容体の阻害を時間的および空間的に正確に制御できる点でユニークです。類似の化合物には、MNI-ケージド-D-AP5やRuBi-D-AP5などの他のケージドNMDA受容体アンタゴニストが含まれます。 これらの化合物も、D-AP5の活性化を制御するために光感受性保護基を使用していますが、使用される特定の保護基とその光分解特性は異なります.

類似化合物との比較

Comparison with Similar Compounds

NPEC-caged-D-AP5 is often compared to other caged neurotransmitters or receptor antagonists in studies requiring spatiotemporal control. Key distinctions are highlighted below:

Key Differentiators

Functional Specificity :

  • Unlike caged glutamate analogs (e.g., MNI-caged-L-glutamate), this compound selectively antagonizes NMDA receptors upon uncaging. This specificity makes it invaluable for dissecting NMDA receptor-dependent synaptic plasticity without confounding AMPA receptor activation .

Induction Efficiency: In experiments on GABA-induced synaptogenesis, this compound uncaging failed to induce gephyrin clustering or dendritic spinogenesis, unlike GABA uncaging itself. This underscores its role as a negative control in studies requiring NMDA receptor blockade .

Age-Dependent Efficacy :

  • This compound’s functional outcomes vary with tissue maturity. In older cortical slices (EP14–EP18), its inability to modulate synaptic induction contrasts with younger tissues (EP3–EP4), where NMDA receptor activity is more dynamically regulated .

Data Tables

Table 1: Comparative Profile of this compound and Related Compounds

Parameter This compound Caged Glutamate Analogs GABA Uncaging
Primary Target NMDA receptors AMPA/NMDA receptors GABAA receptors
Induction Success 0% (gephyrin clustering) High (synaptic activation) 73–89% (spinogenesis)
Spatial Precision Not applicable (no induction) High (localized uncaging) High (Fig. 1D )
Age Dependency Reduced efficacy in EP14–EP18 Consistent across ages Reduced in EP14–EP18

Research Findings

Critical Insights from Experimental Data

Mechanistic Divergence: this compound’s lack of induction (Fig. S6–S7 ) contrasts sharply with GABA uncaging, which triggers spinogenesis via distinct expression pathways (Fig. 1E ). This highlights its utility in isolating NMDA receptor-specific effects.

Developmental Sensitivity :

  • The compound’s inefficacy in older tissues (EP14–EP18) aligns with age-dependent declines in NMDA receptor mobility, reinforcing its role in studying critical periods of synaptic plasticity .

生物活性

NPEC-caged-D-AP5 is a caged derivative of D-AP5, a well-known antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound is utilized extensively in neuroscience research due to its ability to provide precise temporal and spatial control over NMDA receptor activity through photolysis. This article delves into the biological activity of this compound, including its mechanism of action, pharmacokinetics, and applications in research.

Target of Action
this compound specifically targets NMDA receptors, which are critical for synaptic transmission and plasticity in the central nervous system. The compound acts as an antagonist by binding to the NMDA receptor, inhibiting its activation and preventing calcium ion influx that is typically induced by glutamate binding .

Molecular Mechanism
The NPEC group attached to D-AP5 is photosensitive, allowing for controlled activation via light exposure. Upon photolysis, the NPEC group is cleaved, releasing active D-AP5 that can then bind to NMDA receptors, effectively blocking their function . This mechanism enables researchers to manipulate NMDA receptor activity with high precision in experimental settings.

Pharmacokinetics

Solubility and Stability
this compound is soluble in water and dimethyl sulfoxide (DMSO) at concentrations up to 100 mM. It demonstrates stability when stored at -20°C, which is crucial for maintaining its efficacy in experimental applications .

Dosage Effects
Research indicates that the effects of this compound vary with dosage. Lower doses effectively inhibit NMDA receptor activity without significant adverse effects, making it suitable for various experimental designs .

Cellular Effects

This compound influences neuronal signaling pathways by inhibiting NMDA receptor activation during synaptic transmission. This inhibition plays a vital role in associative long-term potentiation (LTP), a process essential for learning and memory .

Applications in Research

This compound is widely used in neuroscience to study NMDA receptor functions related to synaptic plasticity and neurological disorders. Its ability to control receptor activation allows for experiments that elucidate the mechanisms underlying learning and memory processes.

Case Studies

  • Synaptic Plasticity : In studies involving hippocampal slices, researchers used this compound to investigate the role of NMDA receptors in LTP induction. The controlled release of D-AP5 allowed for precise timing in experiments that demonstrated how NMDA receptor blockade affects synaptic strengthening .
  • Neuroprotective Studies : Other research has explored the neuroprotective effects of NMDA antagonists like this compound against glutamate-induced toxicity, highlighting its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Comparison with Similar Compounds

CompoundCaging GroupRelease MechanismKey Features
This compound1-(2-nitrophenyl)ethoxycarbonylPhotolysisControlled release; effective NMDA antagonist
MNI-caged-D-AP54-methoxy-7-nitroindolinylPhotolysisFaster release rates; similar applications
RuBi-D-AP5VariousPhotolysisOffers unique properties for specific studies

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。